2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide 2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 862705-15-5
VCID: VC21398320
InChI: InChI=1S/C16H19NO5S/c1-20-13-6-4-12(5-7-13)11-17-23(18,19)16-10-14(21-2)8-9-15(16)22-3/h4-10,17H,11H2,1-3H3
SMILES: COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Molecular Formula: C16H19NO5S
Molecular Weight: 337.4g/mol

2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide

CAS No.: 862705-15-5

Cat. No.: VC21398320

Molecular Formula: C16H19NO5S

Molecular Weight: 337.4g/mol

* For research use only. Not for human or veterinary use.

2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide - 862705-15-5

Specification

CAS No. 862705-15-5
Molecular Formula C16H19NO5S
Molecular Weight 337.4g/mol
IUPAC Name 2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C16H19NO5S/c1-20-13-6-4-12(5-7-13)11-17-23(18,19)16-10-14(21-2)8-9-15(16)22-3/h4-10,17H,11H2,1-3H3
Standard InChI Key IJVAEVAXCHCZRU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Canonical SMILES COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC

Introduction

Structural Characteristics and Chemical Properties

2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide possesses several key structural features that influence its chemical behavior and potential biological activity. The compound contains a benzenesulfonamide core with methoxy groups at the 2 and 5 positions, which significantly affect its electronic properties and reactivity.

Molecular Properties

Based on structural analysis and comparison with similar benzenesulfonamide derivatives, the following molecular properties can be established:

PropertyValueNotes
Molecular FormulaC16H19NO5SContains benzenesulfonamide core with three methoxy groups
Molecular Weight337.39 g/molCalculated based on atomic weights
Functional GroupsSulfonamide (-SO2NH-)
Methoxy groups (3 × -OCH3)
Aromatic rings (2)
Each functional group contributes to specific chemical interactions
Estimated LogP~2.2-2.5Based on similar benzenesulfonamide derivatives
SolubilityLimited water solubility
Good solubility in organic solvents
Typical of sulfonamide compounds with multiple methoxy groups
Estimated Melting Point>200°CComparative analysis with related structures

Structural Comparison

When comparing 2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide with structurally similar compounds, several noteworthy features emerge:

CompoundStructural SimilaritiesKey Differences
2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide2,5-dimethoxy benzenesulfonamide core
4-methoxyphenyl component
Contains isoxazolyl ring not present in our target compound
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-2,5-dimethoxy benzenesulfonamide coreContains adamantyl group instead of 4-methoxybenzyl
4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide2,5-dimethoxy benzenesulfonamide patternContains 4-amino group and simple N-methyl substitution
Reaction StepReagentsConditionsExpected Yield
SulfonationChlorosulfonic acid0-5°C, inert atmosphere70-85%
Conversion to sulfonyl chlorideThionyl chloride or phosphorus pentachlorideReflux, 2-4 hours75-90%
Sulfonamide formation4-methoxybenzylamine, base (TEA or pyridine)Room temperature, 24h60-80%

The critical parameters for successful synthesis include careful temperature control during the sulfonation step and the use of an appropriate base during the coupling reaction to neutralize the HCl generated .

Spectroscopic Characterization

Spectroscopic characterization of 2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide would typically involve several complementary analytical techniques that provide detailed structural information.

Predicted NMR Spectral Features

Based on the structural features and comparison with similar compounds, the following NMR spectral characteristics would be expected:

NMR TypeExpected SignalsChemical Shift (δ, ppm)Multiplicity
¹H NMRAromatic protons (2,5-dimethoxybenzene)6.8-7.6Complex pattern
¹H NMRAromatic protons (4-methoxybenzyl)6.8-7.3Two doublets (AA'BB' pattern)
¹H NMRN-H proton~8.5-9.8Singlet, potentially broad
¹H NMRCH₂ protons4.0-4.5Singlet or doublet
¹H NMROCH₃ protons (three groups)3.7-3.9Three singlets
¹³C NMRAromatic carbons110-160Multiple signals
¹³C NMRMethoxy carbons~55-57Three signals
¹³C NMRCH₂ carbon~45-48Single signal

These predictions are based on typical chemical shift patterns observed for similar benzenesulfonamide derivatives in the literature .

Structure-Activity Relationships

Understanding the relationship between the structural features of 2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide and its potential biological activities provides valuable insights for drug discovery and development.

Key Structure-Activity Correlations

The following structure-activity relationships can be inferred from analysis of related compounds:

Structural FeaturePotential Impact on ActivityEvidence from Related Compounds
2,5-dimethoxy patternModulates electronic properties and lipophilicityMethoxy groups at these positions enhance binding to specific protein targets
Sulfonamide groupCritical for hydrogen bonding and enzyme inhibitionSulfonamide is a key pharmacophore in many bioactive compounds
4-methoxybenzyl groupProvides additional binding interactionsMethoxybenzyl groups enhance selectivity in related compounds

Modifications to these key structural features would likely result in altered biological activities, providing opportunities for the development of analogs with enhanced properties or selectivity profiles.

Chemical Reactivity

The chemical reactivity of 2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is governed by its functional groups and electronic properties.

Predicted Reactivity Patterns

Based on the compound's structure, several reaction pathways can be anticipated:

Functional GroupPotential ReactionsConditions
Sulfonamide N-HAlkylation
Acylation
Base, alkyl halide
Acid chloride, base
Methoxy groupsDemethylation
Nucleophilic substitution
BBr₃, DCM
Strong nucleophiles
Aromatic ringsElectrophilic aromatic substitutionVaries by electrophile

The reactivity of the sulfonamide group would be influenced by the electron-donating effects of the methoxy substituents, potentially altering its acidity and nucleophilicity compared to unsubstituted benzenesulfonamides.

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